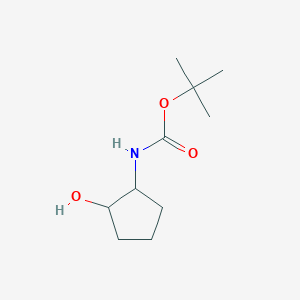

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155837-16-4, 1330069-67-4 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155837-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1330069-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

CAS Number: 1330069-67-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of antiviral drugs.

Compound Data

This compound is a white to off-white solid. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1330069-67-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [1] |

| Predicted Boiling Point | 320.8 ± 31.0 °C | [1] |

| Predicted Density | 1.08 ± 0.1 g/cm³ | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the enantioselective synthesis of the key intermediate, (1R,2S)-2-aminocyclopentanol. The second step is the protection of the amino group of this intermediate with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the enantioselective synthesis of vicinal amino alcohols and subsequent Boc-protection of amines.[2][3]

Step 1: Enantioselective Synthesis of (1R,2S)-2-aminocyclopentanol

A number of methods for the enantioselective synthesis of 1,2-amino alcohols have been reported. One common approach involves the asymmetric aminohydroxylation of cyclopentene or the resolution of a racemic mixture of cis-2-aminocyclopentanol. For the purpose of this guide, a generalized resolution method is described.

-

Materials: Racemic cis-2-aminocyclopentanol, L-(+)-tartaric acid, methanol, sodium hydroxide, diethyl ether.

-

Procedure:

-

A solution of L-(+)-tartaric acid in methanol is added to a solution of racemic cis-2-aminocyclopentanol in methanol.

-

The mixture is stirred, and the resulting salt of the (1R,2S)-enantiomer preferentially crystallizes.

-

The crystalline salt is collected by filtration.

-

The resolved salt is then treated with an aqueous solution of sodium hydroxide to liberate the free amine, (1R,2S)-2-aminocyclopentanol.

-

The free amine is extracted with diethyl ether and the solvent is removed under reduced pressure to yield the purified (1R,2S)-2-aminocyclopentanol.

-

Step 2: Boc-Protection of (1R,2S)-2-aminocyclopentanol

-

Materials: (1R,2S)-2-aminocyclopentanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).[4]

-

Procedure:

-

(1R,2S)-2-aminocyclopentanol is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Triethylamine (1.1 equivalents) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.[2]

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

-

Synthesis Workflow

References

- 1. tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate price,buy tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physical Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines predicted values from computational models with information from commercial suppliers and general experimental protocols for the characterization of organic compounds.

Core Physical Properties

The physical state of this compound is described by suppliers as a powder, indicating it is a solid at ambient temperature. While a specific melting point has not been identified in the available literature, a stereoisomer, (1S,2S)-trans-N-Boc-2-aminocyclopentanol, is reported to have a melting point of 87.0°C, which may serve as a useful, albeit not direct, reference. The majority of the quantitative physical data currently available for the title compound is based on computational predictions.

Table 1: Summarized Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | Multiple Suppliers[1] |

| Molecular Weight | 201.26 g/mol | Multiple Suppliers[1] |

| Appearance | Powder | Sigma-Aldrich |

| Boiling Point | 320.8 ± 31.0 °C | Predicted |

| Density | 1.08 ± 0.1 g/cm³ | Predicted |

| Storage Temperature | 2-8°C | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available for this specific compound. However, standard methodologies for organic compounds can be applied. The following sections outline these generalized protocols.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, close to the expected melting point.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Thiele tube or other heating apparatus, small test tube, capillary tube (sealed at one end), thermometer, heat source.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

2.3. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, dichloromethane, hexane).

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The solution is visually inspected to determine if the solid has completely dissolved.

-

If the compound dissolves, it is reported as soluble in that solvent at that concentration. If not, it is reported as insoluble or partially soluble.

-

2.4. Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

-

Apparatus: Polarimeter, a light source (typically a sodium lamp, D-line at 589 nm), polarimeter cell of a known path length, analytical balance.

-

Procedure:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent.

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

-

Purification Protocol

Purification of tert-butyl carbamate derivatives is commonly achieved by flash column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective. The polarity of the eluent is gradually increased to elute the product.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

References

In-depth Technical Guide on tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and analytical methodologies related to tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This compound is a valuable building block in medicinal chemistry, often utilized as an intermediate in the synthesis of more complex, biologically active molecules.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental property, crucial for a wide range of applications in research and development, from reaction stoichiometry to analytical characterization. The molecular weight of this compound has been determined based on its molecular formula, C₁₀H₁₉NO₃.

The calculation is based on the standard atomic weights of its constituent elements. The table below summarizes the elemental composition and the calculated molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 201.266 |

The nominal molecular weight is 201 g/mol , and the monoisotopic mass is 201.136493 u. Commercially available sources often list the molecular weight as 201.27 g/mol .

Experimental Protocols

Accurate determination and confirmation of the molecular weight and structure of this compound are critical for its application in drug development. The following are standard experimental protocols for its characterization.

Molecular Weight Determination by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for determining the molecular weight of a compound.

Objective: To determine the molecular weight of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (for mobile phase modification)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: The expected ion in the mass spectrum would be the protonated molecule [M+H]⁺ at m/z 202.2. The presence of this ion confirms the molecular weight of the compound. Fragmentation patterns can also be analyzed to further confirm the structure.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

Spectral Interpretation: The characteristic signals for the tert-butyl group protons are expected to appear as a singlet at around 1.4 ppm. The protons on the cyclopentyl ring and the hydroxyl and amine protons will show more complex splitting patterns in the aliphatic and downfield regions of the spectrum, respectively.

Potential Biological Relevance and Signaling Pathways

Carbamate-containing compounds are known to have a wide range of biological activities. A prominent mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamate inhibitors in the treatment of conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.

While the specific biological activity of this compound is not extensively documented in public literature, its structural motif makes it a candidate for development into an AChE inhibitor or a modulator of other biological pathways. For instance, related cyclopentane-based structures have been investigated as HIV-1 integrase inhibitors.

Below is a diagram illustrating the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

The following diagram illustrates the inhibition of acetylcholinesterase by a carbamate inhibitor, a potential mechanism of action for derivatives of the title compound.

Caption: Acetylcholinesterase inhibition by a carbamate compound.

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. The following sections detail the predicted spectroscopic data, comprehensive experimental protocols for structural analysis, and logical workflows for characterization. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of carbamate-containing organic molecules.

Molecular Structure and Properties

This compound is a carbamate derivative of (1R,2S)-2-aminocyclopentanol. The presence of chiral centers at the 1 and 2 positions of the cyclopentane ring dictates its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Chemical Structure:

Molecular Formula: C₁₀H₁₉NO₃[1]

Molecular Weight: 201.26 g/mol [2]

Spectroscopic Data for Structure Confirmation

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | N-H |

| ~3.9 - 4.1 | m | 1H | CH-OH |

| ~3.6 - 3.8 | m | 1H | CH-NHBoc |

| ~2.5 | br s | 1H | O-H |

| ~1.9 - 2.1 | m | 1H | Cyclopentyl-H |

| ~1.6 - 1.8 | m | 3H | Cyclopentyl-H |

| ~1.4 - 1.6 | m | 2H | Cyclopentyl-H |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~75.0 | CH-OH |

| ~58.0 | CH-NHBoc |

| ~34.0 | Cyclopentyl-CH₂ |

| ~30.0 | Cyclopentyl-CH₂ |

| 28.4 | C(CH₃)₃ |

| ~21.0 | Cyclopentyl-CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3340 | Medium | N-H stretch |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1170 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Predicted Ion |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M+H - C₄H₈]⁺ |

| 102.09 | [M+H - Boc]⁺ |

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Add Internal Standard: Add a small drop of TMS to the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an ESI source

-

Syringe pump and sample loop

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate parameters for the ion source (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization and ion transmission.

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflows and Pathways

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Hypothetical Signaling Pathway for Investigation

While the specific biological activity of this compound is not established, molecules with similar structural motifs are often explored as potential modulators of various signaling pathways in drug discovery. The following diagram represents a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for novel therapeutics, where a compound like this could be hypothetically investigated for its activity.

Disclaimer: This diagram is for illustrative purposes only and does not represent a known biological function of this compound.

References

Spectroscopic and Synthetic Profile of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific stereoisomer, this document presents expected and predicted data based on the analysis of closely related compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Chemical Structure and Properties

This compound, also known as N-Boc-(1R,2S)-2-aminocyclopentanol, is a chiral building block of interest in medicinal chemistry. The presence of both a hydroxyl and a Boc-protected amine functional group on a cyclopentyl scaffold makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Stereochemistry | (1R, 2S) |

| Appearance | Expected to be a white to off-white solid or a colorless oil |

Synthesis Protocol

The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amino alcohol, (1R,2S)-2-aminocyclopentanol. The following is a general and robust experimental protocol.

Reaction Scheme:

(1R,2S)-2-aminocyclopentanol + (Boc)₂O → this compound

Materials:

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

To a solution of (1R,2S)-2-aminocyclopentanol (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 equivalents).

-

Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of DCM is added dropwise to the stirring solution over 15-20 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for the title compound based on the analysis of analogous structures.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | NH -Boc |

| ~3.9 - 4.1 | m | 1H | CH -OH |

| ~3.6 - 3.8 | m | 1H | CH -NHBoc |

| ~1.9 - 2.1 | m | 1H | Cyclopentyl-H |

| ~1.6 - 1.9 | m | 4H | Cyclopentyl-H |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ~1.3 - 1.5 | m | 1H | Cyclopentyl-H |

| ~2.0 - 2.5 | br s | 1H | OH |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~75.0 | C H-OH |

| ~58.0 | C H-NHBoc |

| ~34.0 | Cyclopentyl-CH₂ |

| ~30.0 | Cyclopentyl-CH₂ |

| 28.4 | -C(C H₃)₃ |

| ~21.0 | Cyclopentyl-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3350 | Medium | N-H stretch |

| 2970, 2870 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 102.08 | [M+H - Boc]⁺ |

Experimental and Analytical Workflow

The general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the scarcity of publicly available spectral data for this specific enantiomer, this guide utilizes the ¹H NMR data for its enantiomer, tert-butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate, which is identical in an achiral solvent. This document presents the spectral data in a structured format, outlines the experimental protocol for its acquisition, and includes a visual representation of the molecule's structure and proton correlations.

Quantitative ¹H NMR Data

The ¹H NMR spectral data for tert-butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate, recorded in CDCl₃ at 400 MHz, is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-1 | 3.86 - 3.78 | m | - | 1H |

| H-2 | 4.05 - 3.97 | m | - | 1H |

| Cyclopentyl CH₂ | 1.95 - 1.85 | m | - | 2H |

| Cyclopentyl CH₂ | 1.78 - 1.65 | m | - | 2H |

| Cyclopentyl CH₂ | 1.60 - 1.45 | m | - | 2H |

| NH | 5.10 | br s | - | 1H |

| OH | 2.50 | br s | - | 1H |

| C(CH₃)₃ | 1.44 | s | - | 9H |

Note: The assignments for the cyclopentyl methylene protons are complex due to overlapping signals and are presented as multiplets.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of a Boc-protected amino alcohol like this compound.

Instrumentation:

-

A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample, this compound, is accurately weighed and placed in a clean, dry vial.

-

The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is inserted into the spectrometer's probe.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The probe is tuned and matched for the ¹H frequency.

-

Shimming is performed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

A standard one-dimensional proton NMR spectrum is acquired using the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): 4.0 seconds

-

Spectral Width (sw): 20 ppm

-

Temperature: 298 K

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova).

-

An exponential multiplication with a line broadening factor of 0.3 Hz is applied to the FID before Fourier transformation.

-

The transformed spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The peaks are integrated to determine the relative number of protons.

Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key proton environments.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for the characterization and quality control of this and structurally related compounds.

An In-depth Technical Guide to the 13C NMR of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents predicted chemical shift values based on the analysis of structurally related compounds. These predictions offer a valuable resource for the identification and characterization of this and similar N-Boc protected aminocyclopentanol derivatives.

Molecular Structure and Carbon Numbering

The structure of this compound with the numbering of the carbon atoms for 13C NMR assignment is presented below. This numbering scheme will be used throughout this guide.

The Emergence of a Key Chiral Building Block: A Technical History of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate has emerged as a valuable chiral intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its rigid cyclopentane core and defined stereochemistry make it an important synthon for introducing chirality in drug candidates. This technical guide delves into the discovery and history of this compound, presenting a plausible early synthetic route, detailed experimental protocols, and an examination of its role as a chiral building block. While a singular "discovery" paper is not readily apparent in the scientific literature, its history is intrinsically linked to the development of stereoselective synthetic methods for its precursor, (1R,2S)-2-aminocyclopentanol.

Historical Context and Plausible First Synthesis

The development of this compound is rooted in the broader field of asymmetric synthesis, where the demand for enantiomerically pure building blocks is paramount. The parent molecule, (1R,2S)-2-aminocyclopentanol, is a key chiral synthon, and its synthesis has been a target of synthetic chemists for decades. Early approaches likely involved the resolution of racemic mixtures or stereoselective synthesis from chiral starting materials.

One plausible and historically significant route to obtaining enantiopure (1R,2S)-2-aminocyclopentanol involves the stereoselective conjugate addition to cyclopentenone, a strategy employed in the synthesis of related natural products like cispentacin. Following the formation of the chiral amino alcohol, the introduction of the tert-butoxycarbonyl (Boc) protecting group would have been a logical step to facilitate its use in further synthetic transformations, yielding the title compound. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Experimental Protocols

The following protocols represent a likely and efficient method for the synthesis of this compound, based on established synthetic methodologies.

Protocol 1: Stereoselective Synthesis of (1R,2S)-2-Aminocyclopentanol (Conceptual)

This conceptual protocol is based on asymmetric conjugate addition, a powerful method for creating stereocenters.

Materials:

-

Cyclopentenone

-

A chiral lithium amide base (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide)

-

A suitable aminating agent (e.g., an oxaziridine)

-

Diethylether or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

-

A solution of the chiral lithium amide is prepared in anhydrous THF at -78 °C.

-

Cyclopentenone, dissolved in anhydrous THF, is added dropwise to the chiral base solution, leading to the formation of a chiral lithium enolate.

-

The enolate is then quenched with an electrophilic aminating agent to introduce the amino group stereoselectively.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield enantiomerically enriched (1R,2S)-2-aminocyclopentanol.

Protocol 2: N-tert-Butoxycarbonylation of (1R,2S)-2-Aminocyclopentanol

This protocol describes a general and efficient method for the introduction of the Boc protecting group.[1][2]

Materials:

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (CH₂Cl₂) or a water-acetone mixture

-

Triethylamine (optional, as a base)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

(1R,2S)-2-aminocyclopentanol (1.0 mmol) is dissolved in the chosen solvent system (e.g., 10 mL of a 95:5 water:acetone mixture or 10 mL of dichloromethane).[1]

-

Di-tert-butyl dicarbonate (1.1 mmol, 1.1 equivalents) is added to the solution at room temperature.[1] If using an organic solvent like dichloromethane, a non-nucleophilic base such as triethylamine (1.2 mmol) may be added.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.

-

If a water-acetone system is used, the product may precipitate and can be collected by filtration. Otherwise, the reaction mixture is transferred to a separatory funnel.[1]

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel to afford the pure product.[1]

Data Presentation

The following table summarizes representative quantitative data for the N-Boc protection step, based on general procedures for similar amines. Actual yields for the first synthesis of the title compound are not specifically documented in easily accessible literature.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| N-Boc Protection | (1R,2S)-2-aminocyclopentanol, (Boc)₂O | (optional) Triethylamine | CH₂Cl₂ or H₂O/Acetone | 1-4 | 20-25 | >90 | >98 |

Note: Data is representative of typical N-Boc protection reactions and may not reflect the specific historical first synthesis.

Mandatory Visualizations

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of this compound.

Caption: Plausible synthetic workflow for this compound.

Conclusion

While the precise moment of discovery for this compound remains somewhat obscure within the annals of chemical literature, its genesis is clearly tied to the advancement of asymmetric synthesis. The logical pathway to its creation involves the stereoselective synthesis of its parent amino alcohol, followed by a standard N-Boc protection. This compound serves as a testament to the ongoing quest for novel and efficient chiral building blocks, which are indispensable tools for medicinal chemists and drug development professionals in the creation of next-generation therapeutics. Its value lies not in its own biological activity, but in the stereochemical control it offers in the construction of more complex and potent molecules.

References

Chiral Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties, synthesis, and analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This compound is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceutical agents. This document details the stereoselective synthesis through the resolution of a racemic mixture, provides key analytical and physical data, and outlines detailed experimental protocols for its preparation and characterization. Furthermore, the role of such chiral 1,2-amino alcohols as precursors to chiral ligands in asymmetric catalysis is discussed and visualized.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are extensively used as chiral auxiliaries and ligands in asymmetric synthesis.[1][2] The specific stereochemistry of these compounds is often crucial for their biological function and for achieving high stereoselectivity in chemical transformations. This compound, a Boc-protected trans-2-aminocyclopentanol, is a versatile chiral synthon. The defined (1R,2S) configuration of its stereocenters, coupled with the orthogonal protecting groups on the amine and the reactive hydroxyl group, makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates.[3] This guide will focus on the synthesis, chiral properties, and analytical methodologies related to this specific enantiomer.

Physicochemical and Chiral Properties

The properties of this compound are summarized below. It is a white to off-white solid at room temperature.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [4] |

| Molecular Weight | 201.26 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C | [4] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 12.09 ± 0.40 | [4] |

| Storage Temperature | 2-8 °C | [4] |

Note: Some physical properties are predicted values as reported by chemical suppliers.

Stereoselective Synthesis

The enantiomerically pure (1R,2S)-tert-butyl (2-hydroxycyclopentyl)carbamate is practically obtained through the synthesis of the racemic trans-diastereomer followed by chiral resolution.[3]

Synthesis of Racemic trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

A common route to the racemic trans-1,2-aminocyclopentanol precursor involves the opening of cyclopentene oxide with an amine, followed by protection of the amino group. An alternative practical synthesis starts from cyclopentene and involves the formation of a tosyl-activated aziridine, which is then opened.[3]

Optical Resolution of trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

The resolution of the racemic trans-amino alcohol is achieved by fractional crystallization using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.[3] The two diastereomeric salts exhibit different solubilities, allowing for their separation. The desired enantiomer can then be liberated from the salt by treatment with a base.

Analytical Characterization

The identity, purity, and chiral integrity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclopentyl ring protons, and protons on the carbons bearing the hydroxyl and carbamate groups. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 and ~28 ppm, respectively), and the carbons of the cyclopentyl ring. |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at m/z 202.14. Characteristic fragmentation includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[5] |

| FTIR | Characteristic absorptions for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹). |

Chromatographic Purity

| Technique | Purpose |

| HPLC (Reversed-Phase) | Assessment of chemical purity. |

| Chiral HPLC | Determination of enantiomeric excess (ee%). Separation is typically achieved on a polysaccharide-based chiral stationary phase.[6][7] |

| GC-MS | Can be used to assess purity, often after derivatization to increase volatility. |

Experimental Protocols

Synthesis of Racemic trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

This protocol is adapted from the synthesis of similar compounds and should be optimized.

-

Aziridination: To a solution of cyclopentene in a suitable solvent, add a source of nitrene (e.g., from Chloramine-T or a similar reagent) to form the corresponding aziridine.

-

Boc Protection: The resulting aziridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a nucleophilic catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane to yield the N-Boc aziridine.

-

Ring Opening: The N-Boc aziridine is then subjected to nucleophilic ring-opening with water under acidic or basic conditions to stereoselectively yield the trans-amino alcohol.

-

Purification: The crude product is purified by column chromatography on silica gel.

Chiral Resolution

This protocol is based on the resolution of the analogous trans-diaminocyclohexane derivative and should be adapted.[3]

-

Salt Formation: Dissolve one equivalent of racemic trans-tert-butyl-(2-hydroxycyclopentyl)carbamate in a minimal amount of a hot protic solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of (1S)-(+)-10-camphorsulfonic acid in the same solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Enantiomeric Purity Check: Determine the diastereomeric excess of the salt by a suitable method (e.g., NMR or HPLC of the liberated amine). Recrystallize if necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: Dissolve the purified salt in water and treat with an aqueous base (e.g., 1 M NaOH) until the pH is >10. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Chiral HPLC Analysis

-

Column: Chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).[6]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for best resolution. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required.[6]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas and calculate the enantiomeric excess (ee%).

Applications in Asymmetric Synthesis

This compound is a valuable precursor for the synthesis of chiral ligands and auxiliaries. The 1,2-amino alcohol motif can be readily converted into various ligand scaffolds, such as oxazolines or phosphine-containing ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions. The rigid cyclopentyl backbone can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the catalyzed reaction.

Conclusion

This compound is a stereochemically defined building block with significant potential in asymmetric synthesis and drug development. Its preparation via the resolution of the racemic trans-diastereomer is a practical approach to obtaining the enantiomerically pure compound. The analytical methods outlined in this guide provide a framework for the characterization and quality control of this important chiral intermediate. The application of this and similar chiral amino alcohols as precursors to catalysts for asymmetric reactions underscores their importance in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate price,buy tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate - chemicalbook [chemicalbook.com]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Stereochemistry of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry. The document details the synthesis of the racemic cis-precursor, followed by a thorough explanation and protocol for its diastereomeric resolution to isolate the desired (1R,2S)-enantiomer. Key analytical data, including nuclear magnetic resonance (NMR) spectroscopy and specific rotation, are presented to facilitate the characterization and quality control of this stereochemically pure compound. The methodologies and data herein are intended to support researchers and drug development professionals in the synthesis and application of this important chiral intermediate.

Introduction

The precise control of stereochemistry is a critical aspect of modern drug discovery and development. Enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure building blocks is of paramount importance. This compound is a valuable chiral intermediate used in the synthesis of various complex molecules, including active pharmaceutical ingredients. Its rigid cyclopentane scaffold and defined stereochemical arrangement of the hydroxyl and carbamate functionalities make it an attractive synthon for introducing chirality into target molecules.

This guide focuses on the critical aspects of obtaining the enantiomerically pure (1R,2S)-isomer, starting from the synthesis of the racemic cis-diastereomer and proceeding through its diastereomeric resolution.

Synthesis of Racemic cis-tert-Butyl (2-hydroxycyclopentyl)carbamate

The initial step involves the synthesis of the racemic mixture of the cis-diastereomer of tert-butyl (2-hydroxycyclopentyl)carbamate. This is typically achieved through a two-step process starting from cyclopentene oxide.

Experimental Protocol:

Step 1: Aminolysis of Cyclopentene Oxide

-

To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol or methanol), aqueous ammonia is added in excess.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield racemic cis-2-aminocyclopentanol.

Step 2: Boc-Protection of Racemic cis-2-Aminocyclopentanol

-

The crude racemic cis-2-aminocyclopentanol is dissolved in a suitable solvent, such as a mixture of dichloromethane and water or tetrahydrofuran and water.

-

A base, typically sodium bicarbonate or triethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise to the stirred solution at 0 °C or room temperature.

-

The reaction is stirred for several hours until completion, as monitored by TLC.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford racemic cis-tert-butyl (2-hydroxycyclopentyl)carbamate as a white solid or viscous oil.

Diastereomeric Resolution of cis-tert-Butyl (2-hydroxycyclopentyl)carbamate

The separation of the enantiomers of racemic cis-2-aminocyclopentanol (the precursor to the target molecule) is achieved through diastereomeric salt formation using a chiral resolving agent. L-(+)-Tartaric acid is a commonly employed and effective resolving agent for this purpose. The principle behind this method is the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2][3][4]

Experimental Protocol:

Step 1: Formation of Diastereomeric Salts

-

A solution of L-(+)-tartaric acid in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

A solution of racemic cis-2-aminocyclopentanol in the same solvent is added slowly to the tartaric acid solution with stirring.

-

The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The less soluble diastereomeric salt, the ((1R,2S)-2-aminocyclopentanol)-L-tartrate salt, will preferentially crystallize out of the solution.

-

The crystallization process can be aided by cooling the mixture in an ice bath or by seeding with a small crystal of the desired diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

-

The precipitated crystals of the ((1R,2S)-2-aminocyclopentanol)-L-tartrate salt are collected by filtration.

-

The crystals are washed with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the obtained salt can be improved by recrystallization from the same solvent.

Step 3: Liberation of the Enantiomerically Pure Amine

-

The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to neutralize the tartaric acid and liberate the free amine.

-

The enantiomerically enriched (1R,2S)-2-aminocyclopentanol is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 4: Boc-Protection of (1R,2S)-2-Aminocyclopentanol

-

The enantiomerically pure (1R,2S)-2-aminocyclopentanol is then protected with a Boc group as described in Section 2, Step 2, to yield the final product, this compound.

Logical Workflow for Diastereomeric Resolution:

Caption: Workflow for the diastereomeric resolution of racemic cis-2-aminocyclopentanol.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential to confirm its identity and stereochemical purity. The following table summarizes key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 155837-16-4 (for cis-isomer) |

| Optical Rotation [α]D | Data not consistently available in the public domain for the pure (1R,2S) enantiomer. It is crucial to determine this experimentally for each batch. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic peaks include: a broad singlet for the NH proton, a multiplet for the CH-OH proton, a multiplet for the CH-NHBoc proton, a singlet for the tert-butyl protons, and multiplets for the cyclopentyl ring protons. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Characteristic peaks include: a signal for the carbamate carbonyl carbon, a signal for the quaternary carbon of the tert-butyl group, signals for the CH-OH and CH-NHBoc carbons, a signal for the methyl carbons of the tert-butyl group, and signals for the methylene carbons of the cyclopentyl ring. |

Note: The exact chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and concentration. It is recommended to acquire and interpret the spectra for each synthesized batch and compare them with reference data if available.

Stereochemical Relationship of Isomers

The stereochemistry of the 2-hydroxycyclopentylcarbamate core is defined by the relative and absolute configurations at the C1 and C2 positions of the cyclopentane ring. The relationship between the different stereoisomers is illustrated in the diagram below.

Caption: Stereochemical relationships between the isomers of 2-hydroxycyclopentylcarbamate.

Conclusion

This technical guide has outlined the key stereochemical considerations for this compound. The synthesis of the racemic cis-precursor and its subsequent diastereomeric resolution using L-(+)-tartaric acid provide a reliable pathway to obtaining the enantiomerically pure (1R,2S)-isomer. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and well-characterized production of this important chiral building block. Careful execution of the described procedures and thorough analytical characterization are essential for ensuring the stereochemical integrity of the final product.

References

Methodological & Application

Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols herein are based on established methods for the protection of amino groups.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of both a hydroxyl and a protected amine functionality on a chiral cyclopentane scaffold makes it a versatile precursor for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This protocol details the synthesis of the title compound via the Boc-protection of (1R,2S)-2-aminocyclopentanol.

Reaction Scheme

The synthesis proceeds via the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: Synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | (1R,2S)-2-aminocyclopentanol | [3] |

| CAS Number | 260065-85-8 | [3] |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Product | This compound | [4][5] |

| CAS Number | 913631-66-0 (enantiomer) | [4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [4] |

| Molecular Weight | 201.27 g/mol | [4] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [6] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1][7][8][9] |

| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | [6] |

| Temperature | Room Temperature (20-25 °C) | [6] |

| Reaction Time | 12-24 hours | General Knowledge |

| Typical Yield | 90-98% | General Knowledge |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reagents

The diagram below shows the logical relationship and roles of the key reagents in the synthesis.

Caption: Reagent roles in the synthesis.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 9. Di-tert-butyl_dicarbonate [chemeurope.com]

Application Notes and Protocols for the Chiral Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the specific stereochemical arrangement of the hydroxyl and carbamate functionalities, makes it a valuable intermediate for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. The precise control of stereochemistry is paramount, as different enantiomers and diastereomers can exhibit vastly different biological activities.

This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound. The synthetic strategy focuses on the preparation of a racemic precursor, followed by chiral resolution to isolate the desired enantiomer, and subsequent protection of the amino group.

Overall Synthetic Strategy

The synthesis of the target molecule is a multi-step process that begins with the synthesis of racemic cis-2-aminocyclopentanol. This racemic mixture is then resolved into its constituent enantiomers. Finally, the desired (1R,2S)-2-aminocyclopentanol is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Caption: Overall synthetic workflow.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Chiral Resolution of cis-2-Aminocyclopentanol Derivatives

| Resolution Method | Substrate | Resolving Agent/Enzyme | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |

| Enzymatic | rac-cis-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | TBME/TAA (4:1) | 50 | >99 | [1] |

| Chemical | rac-cis-2-(N-Benzylamino)cyclopentanol | R-(-)-Mandelic Acid | 2-Propanol | ~50 (for diastereomeric salt) | >98 (after liberation) | [2] |

Table 2: Boc Protection of Amines

| Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| General Amines | Sodium Bicarbonate | Water/Dioxane | 2-12 h | Room Temp | >90 | [3] |

| General Amines | 4-DMAP | Acetonitrile | 1-3 h | Room Temp | >95 | [4] |

| (1R,2S)-2-Aminocyclopentanol | Triethylamine | Dichloromethane | 2 h | 0 to Room Temp | High | General Protocol |

Experimental Protocols

Protocol 1: Synthesis of racemic-cis-2-(Benzylamino)cyclopentanol

This protocol describes the synthesis of the racemic N-benzylated aminocyclopentanol precursor from cyclopentene oxide.

Materials:

-

Cyclopentene oxide

-

Benzylamine

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine cyclopentene oxide (1.0 eq) and water.

-

Add benzylamine (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-110°C) and stir for 4-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude rac-cis-2-(benzylamino)cyclopentanol.

-

The crude product can be purified by column chromatography on silica gel.

References

Resolution of (1R,2S)-2-aminocyclopentanol Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). As chemical synthesis often produces a racemic mixture of enantiomers, their efficient separation is a critical step in drug development. These application notes provide detailed protocols for the resolution of (1R,2S)-2-aminocyclopentanol enantiomers using two primary methods: Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution.

Methods Overview

Two common and effective methods for the resolution of racemic 2-aminocyclopentanol are:

-

Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. The desired enantiomer is then liberated from the isolated salt.[1][2]

-

Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic mixture.[1] This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated. This technique is known for its high selectivity and mild reaction conditions.

Data Presentation: A Quantitative Comparison

The selection of a resolution method often depends on factors like efficiency, yield, and enantiomeric excess (e.e.). The following tables summarize representative quantitative data for the resolution of aminocyclopentanol derivatives.

Table 1: Enzymatic Resolution of Racemic cis-2-Aminocyclopentanecarboxamide *

| Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |

| Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 |

*Data for a structurally similar analog, cis-2-aminocyclopentanecarboxamide, is presented due to the limited availability of specific data for (1R,2S)-2-aminocyclopentanol.[1]

Table 2: Illustrative Data for Diastereomeric Salt Crystallization

| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of Liberated Amine (%) |

| L-(+)-Tartaric Acid | Methanol | (Illustrative) 35-45 | (Illustrative) >95 (after recrystallization) |

| D-(-)-Dibenzoyltartaric Acid | Ethanol | (Illustrative) 40-50 | (Illustrative) >98 (after recrystallization) |

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol describes the resolution of racemic cis-2-aminocyclopentanol using L-(+)-tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed.[1]

Materials:

-

Racemic cis-2-aminocyclopentanol

-

L-(+)-Tartaric acid

-

Methanol

-

2M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure: